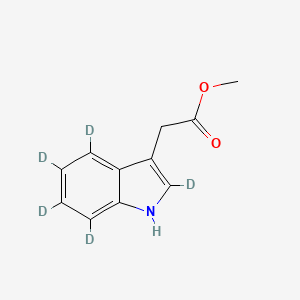

Methyl indole-2,4,5,6,7-D5-3-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

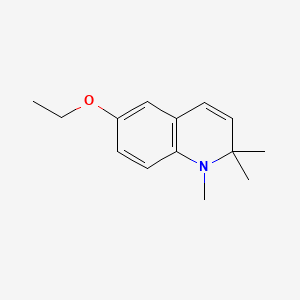

“Methyl indole-2,4,5,6,7-D5-3-acetate” is an isotopic analog of “Methyl Indole-3-acetate”, which is an important phytohormone . It has a molecular weight of 180.21 .

Molecular Structure Analysis

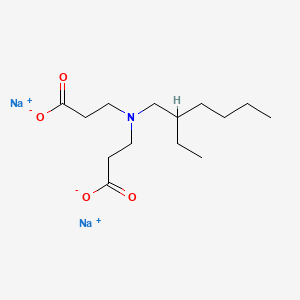

The molecular structure of “Methyl indole-2,4,5,6,7-D5-3-acetate” is represented by the empirical formula C10D5H4NO2 . The SMILES string representation is [2H]c1c([2H])c([2H])c2c(CC(O)=O)c([2H])[nH]c2c1[2H] .Physical And Chemical Properties Analysis

“Methyl indole-2,4,5,6,7-D5-3-acetate” is a solid with a melting point of 165-169 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Functionalization

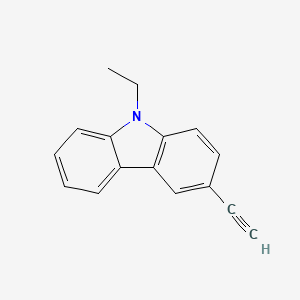

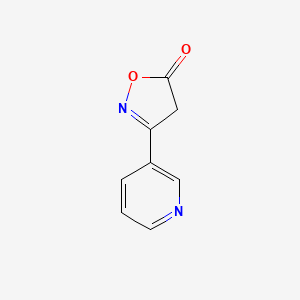

Indole derivatives are pivotal in the synthesis of complex molecules due to their versatile reactivity. For instance, the synthesis of aminoethyl-substituted indole-3-acetic acids for the preparation of tagged and carrier-linked auxins demonstrates the utility of indole derivatives in creating bioactive compounds with potential applications in agriculture and biotechnology (Ilić et al., 2005). Additionally, the study on nucleophilic reactivities of indoles highlights their chemical reactivity, which is crucial for developing synthetic methodologies in organic chemistry (Lakhdar et al., 2006).

Medicinal Chemistry and Drug Design

Indole derivatives play a significant role in drug discovery and development. For example, the discovery of highly potent and selective inhibitors of aldose reductase for the treatment of chronic diabetic complications showcases the therapeutic potential of indole-based compounds (Van Zandt et al., 2005). This demonstrates the relevance of indole derivatives in developing new treatments for chronic diseases.

Environmental and Microbial Degradation

The microbial degradation of indole and its derivatives, including their environmental impact and the mechanisms of microbial breakdown, indicates the ecological importance of understanding indole chemistry. This knowledge is vital for bioremediation strategies and environmental protection efforts (Arora et al., 2015).

Analytical and Biochemical Applications

The development of high-throughput methods for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue illustrates the analytical applications of indole derivatives in plant science and agriculture (Barkawi et al., 2008). This is crucial for research in plant growth and development.

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHADMDGDNYQRX-BCDFGHNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl indole-2,4,5,6,7-D5-3-acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/no-structure.png)

![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)